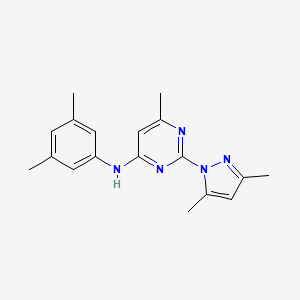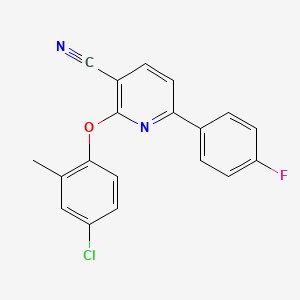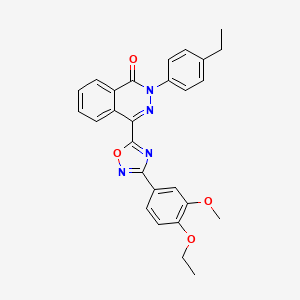
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer therapy. DMXAA was first identified in the 1980s as a compound with anti-tumor activity, and since then, a significant amount of research has been conducted to explore its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Domino Reactions for Synthesis of Pyrazolopyridines
A study demonstrated the utility of domino reactions involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines, catalyzed by l-proline, to synthesize N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This process exemplifies a green synthetic approach, creating highly functionalized compounds through the formation of multiple bonds in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).
Creation of Piperidines and Julolidines
Research on N,N-Bis[(benzotriazol-1-yl)methyl]amines reacting with allyltrimethylsilanes has yielded substituted piperidines and julolidines, showcasing the compound's role in synthesizing diverse heterocyclic structures (Katritzky, Luo, & Cui, 1999).
Heterocyclic Synthesis with α-Enones
A study utilized 1-N,N-dimethylaminopent-1-en-3-one for synthesizing new azolopyrimidine derivatives, indicating the compound's potential in creating complex heterocyclic systems through environmentally friendly synthetic approaches (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).
Synthesis of Pyrazolopyridine Derivatives
Another research avenue explored the synthesis of imidazolopyrazole derivatives from 4,6-Dimethyl-1H-pyrazolo[3,4‐b]pyridine-3‐amine, highlighting its utility in creating compounds with antioxidant properties (Gouda, 2012).
Enaminonitriles in Heterocyclic Synthesis
The synthesis of diverse pyrazole, pyridine, and pyrimidine derivatives from enaminonitriles showcases the compound's role in the development of new heterocyclic compounds with potential biological activity (Fadda, Etman, El-Seidy, & Elattar, 2012).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-11-6-12(2)8-16(7-11)20-17-10-13(3)19-18(21-17)23-15(5)9-14(4)22-23/h6-10H,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEGFJAKPBBXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2851038.png)

![4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2851042.png)





![Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2851052.png)
![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)